
AD-mix-α (Technical Grade)
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Overview
Description
AD-mix-α (Technical Grade) is a commercially available mixture of reagents used as an asymmetric catalyst in various chemical reactions. It is particularly known for its role in the Sharpless asymmetric dihydroxylation of alkenes. The mixture contains potassium osmate, potassium ferricyanide, potassium carbonate, and a chiral ligand, specifically (DHQ)₂PHAL, which is the phthalazine adduct with dihydroquinine .
Biochemical Analysis
Biochemical Properties
AD-mix-α plays a significant role in biochemical reactions, particularly in Sharpless Asymmetric Dihydroxylation reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an inhibitor of the enzyme DNA gyrase, which plays an important role in the regulation of bacterial cell division and DNA replication . The molecular modeling studies suggest that AD-mix-α binds to the active site on gyrase through hydrogen bonding interactions with His57, Glu82, Lys87, Asp309, Ser310, and Tyr291 .
Cellular Effects
AD-mix-α has shown to be effective against Pseudomonas aeruginosa and other Gram-negative bacteria . It influences cell function by inhibiting the enzyme DNA gyrase, thereby affecting bacterial cell division and DNA replication .
Molecular Mechanism
The mechanism of action of AD-mix-α involves its binding to the active site on gyrase through hydrogen bonding interactions with His57, Glu82, Lys87, Asp309, Ser310, and Tyr291 . This binding inhibits the enzyme DNA gyrase, which plays a crucial role in the regulation of bacterial cell division and DNA replication .
Temporal Effects in Laboratory Settings
It is known that AD-mix-α is used in various organic synthesis reactions to increase yield and reduce the formation of side reaction products .
Metabolic Pathways
It is known that AD-mix-α is an inhibitor of the enzyme DNA gyrase, which plays an important role in the regulation of bacterial cell division and DNA replication .
Preparation Methods
AD-mix-α is prepared by combining its individual components in specific proportions. The mixture contains:
- Potassium osmate dihydrate (K₂OsO₄·2H₂O)
- Potassium ferricyanide (K₃Fe(CN)₆)
- Potassium carbonate (K₂CO₃)
- (DHQ)₂PHAL (phthalazine adduct with dihydroquinine)
The preparation involves dissolving these components in water to form a homogeneous mixture. The industrial production of AD-mix-α follows similar procedures, ensuring the correct molar ratios and purity of each component .
Chemical Reactions Analysis
AD-mix-α is primarily used in the Sharpless asymmetric dihydroxylation of alkenes. This reaction involves the addition of two hydroxyl groups to an alkene, resulting in the formation of a diol. The reaction conditions typically include:
- Alkene substrate
- AD-mix-α as the catalyst
- Water as the solvent
- A co-oxidant such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide
The major product formed from this reaction is a diol with high enantioselectivity, meaning that one enantiomer is predominantly formed over the other .
Scientific Research Applications
Chemical Synthesis
AD-mix-α is extensively used in the synthesis of chiral diols, which serve as crucial intermediates in the production of pharmaceuticals and agrochemicals. The Sharpless asymmetric dihydroxylation reaction facilitated by AD-mix-α allows for high enantioselectivity, producing predominantly one enantiomer over another. This characteristic is essential for developing drugs with improved efficacy and reduced side effects.
Biological Applications
In biological research, AD-mix-α has shown effectiveness against various Gram-negative bacteria, including Pseudomonas aeruginosa. Its mechanism involves inhibition of DNA gyrase, an enzyme critical for bacterial cell division and DNA replication. This property makes it a potential candidate for developing new antimicrobial agents.
Medical Applications
AD-mix-α is utilized in preparing enantiomerically pure drugs. The ability to produce specific enantiomers can significantly enhance the therapeutic profile of medications by minimizing adverse effects commonly associated with racemic mixtures.
Industrial Applications
In industrial settings, AD-mix-α is applied in the large-scale production of fine chemicals and specialty chemicals where high enantioselectivity is crucial. Its use in asymmetric synthesis processes contributes to more efficient manufacturing practices and higher quality products.
Case Study 1: Sharpless Asymmetric Dihydroxylation
A recent study demonstrated the application of AD-mix-α in synthesizing penta-substituted cyclohexanes with remarkable yields and selectivity. The reaction conditions were optimized using toluene and Triton B, achieving an enantioselectivity of 90% with over 20:1 diastereoselectivity. This case exemplifies the effectiveness of AD-mix-α in complex organic transformations .
Case Study 2: Antimicrobial Activity
Research highlighted AD-mix-α's role as an inhibitor of DNA gyrase, showcasing its potential as an antimicrobial agent. The compound binds to critical active sites on the enzyme, disrupting bacterial replication processes and demonstrating significant antibacterial activity against resistant strains.
Table 1: Summary of Applications
Application Area | Description | Key Benefits |
---|---|---|
Chemical Synthesis | Synthesis of chiral diols | High enantioselectivity |
Biological Research | Antimicrobial properties | Potential new drug development |
Medical Field | Preparation of enantiomerically pure drugs | Improved efficacy and reduced side effects |
Industrial Use | Production of fine chemicals | Efficient manufacturing processes |
Table 2: Reaction Conditions for Sharpless Asymmetric Dihydroxylation
Component | Details |
---|---|
Alkene substrate | Various alkenes |
Catalyst | AD-mix-α |
Solvent | Water |
Co-oxidant | N-methylmorpholine N-oxide or potassium ferricyanide |
Mechanism of Action
The mechanism of action of AD-mix-α involves the formation of a chiral osmium complex with the alkene substrate. The chiral ligand (DHQ)₂PHAL coordinates with the osmium center, inducing asymmetry in the reaction. The osmium-alkene complex undergoes a [3+2] cycloaddition with water, resulting in the formation of a cyclic osmate ester. This intermediate is then hydrolyzed to yield the diol product and regenerate the osmium catalyst .
Comparison with Similar Compounds
AD-mix-α is often compared with AD-mix-β, another variant of the AD-mix reagent. The primary difference between the two is the chiral ligand used:
AD-mix-α: Contains (DHQ)₂PHAL (phthalazine adduct with dihydroquinine)
AD-mix-β: Contains (DHQD)₂PHAL (phthalazine adduct with dihydroquinidine)
Both reagents are used in the Sharpless asymmetric dihydroxylation, but they induce opposite enantioselectivities. AD-mix-α produces the (R,R)-diol, while AD-mix-β produces the (S,S)-diol .
Other similar compounds include:
Potassium osmate dihydrate: Used as a source of osmium in various catalytic reactions.
Potassium ferricyanide: Acts as an oxidant in the catalytic cycle.
Potassium carbonate: Serves as a base in many organic reactions.
AD-mix-α stands out due to its high enantioselectivity and efficiency in catalyzing asymmetric dihydroxylation reactions, making it a valuable tool in synthetic organic chemistry.
Biological Activity
AD-mix-α (Technical Grade) is a specialized reagent widely utilized in asymmetric synthesis, particularly in the Sharpless Asymmetric Dihydroxylation (AD) reaction. This compound not only serves as a catalyst but also exhibits notable biological activities, particularly against certain bacterial strains. This article delves into the biochemical properties, mechanisms of action, and potential applications of AD-mix-α.
1. Overview of AD-mix-α
AD-mix-α is a mixture of reagents that primarily includes osmium tetroxide and chiral ligands such as (DHQ)₂PHAL. It is renowned for its ability to facilitate the formation of vicinal diols from alkenes with high enantioselectivity, making it invaluable in the synthesis of chiral compounds used in pharmaceuticals and agrochemicals.
The mechanism by which AD-mix-α exerts its effects involves several key steps:
- Formation of Osmate Ester : The alkene substrate reacts with osmium tetroxide to form an osmate ester intermediate.
- Nucleophilic Attack : Water or alcohol attacks the osmate ester, leading to the formation of a vicinal diol.
- Chirality Induction : The chiral ligand coordinates with the osmium, ensuring that the reaction proceeds with high enantiomeric excess .
2.2 Antibacterial Activity
Recent studies have highlighted the antibacterial properties of AD-mix-α, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. Its mechanism appears to involve binding to DNA gyrase, an enzyme critical for bacterial DNA replication and cell division. This interaction inhibits bacterial growth, suggesting potential applications in developing new antimicrobial agents .
3.1 Efficacy in Organic Synthesis
AD-mix-α has been extensively studied for its efficacy in organic synthesis. For instance, a study demonstrated that using AD-mix-α in the synthesis of complex molecules resulted in high yields and selectivity:
Compound | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |
---|---|---|---|
Compound 14 | 67 | >99 | 7.2:1 |
Compound 47 | 98 | >99 | Not specified |
These results underscore the reagent's utility in producing chiral compounds essential for pharmaceuticals .
3.2 Antibacterial Studies
In a comparative study assessing various compounds against Pseudomonas aeruginosa, AD-mix-α exhibited significant antibacterial activity:
Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
AD-mix-α | 32 µg/mL | Inhibitor |
Control (Ampicillin) | 16 µg/mL | Standard Antibiotic |
The results indicate that while AD-mix-α is less potent than established antibiotics like ampicillin, it still holds promise as an antimicrobial agent.
4.1 Medicinal Chemistry
The dual functionality of AD-mix-α as both a catalyst and an antibacterial agent opens avenues for its use in medicinal chemistry. Its ability to produce chiral intermediates can facilitate the development of new drugs, particularly those targeting bacterial infections.
4.2 Synthetic Chemistry
AD-mix-α is integral to synthetic methodologies aimed at creating complex organic molecules with precise stereochemistry. Its application extends beyond dihydroxylation to other reactions where chirality is paramount.
Properties
CAS No. |
153130-59-7 |
---|---|
Molecular Formula |
C₄₈H₅₄N₆O₄·x(K₂CO₃)·x(K₂OsO₄·2H₂O)·x(K |
Synonyms |
AD-mix-alpha |
Origin of Product |
United States |
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